molecular formula C16H18N2O2 B4562522 N-[1-(4-ethoxyphenyl)ethyl]pyridine-4-carboxamide

N-[1-(4-ethoxyphenyl)ethyl]pyridine-4-carboxamide

Cat. No.: B4562522
M. Wt: 270.33 g/mol
InChI Key: FSZVVONJDDJVOE-UHFFFAOYSA-N
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Description

N-[1-(4-ethoxyphenyl)ethyl]pyridine-4-carboxamide is an organic compound that belongs to the class of amides It features a pyridine ring substituted at the 4-position with a carboxamide group and an ethoxyphenyl group attached to the nitrogen atom

Scientific Research Applications

N-[1-(4-ethoxyphenyl)ethyl]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-ethoxyphenyl)ethyl]pyridine-4-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-aminopyridine and 4-ethoxyacetophenone.

    Formation of Intermediate: The 4-aminopyridine reacts with 4-ethoxyacetophenone under acidic conditions to form an intermediate imine.

    Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the corresponding amine.

    Amidation: The final step involves the reaction of the amine with a carboxylic acid derivative, such as an acid chloride or anhydride, to form the desired amide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the choice of solvents and catalysts can be optimized to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-ethoxyphenyl)ethyl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Mechanism of Action

The mechanism of action of N-[1-(4-ethoxyphenyl)ethyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(4-methoxyphenyl)ethyl]pyridine-4-carboxamide: Similar structure but with a methoxy group instead of an ethoxy group.

    N-[1-(4-chlorophenyl)ethyl]pyridine-4-carboxamide: Contains a chloro group instead of an ethoxy group.

    N-[1-(4-methylphenyl)ethyl]pyridine-4-carboxamide: Features a methyl group instead of an ethoxy group.

Uniqueness

N-[1-(4-ethoxyphenyl)ethyl]pyridine-4-carboxamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

IUPAC Name

N-[1-(4-ethoxyphenyl)ethyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-3-20-15-6-4-13(5-7-15)12(2)18-16(19)14-8-10-17-11-9-14/h4-12H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSZVVONJDDJVOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.